hERG Cardiac Safety Margin: PqsR/LasR-IN-3 vs. Series Analogs PqsR/LasR-IN-1 and PqsR/LasR-IN-2
In direct head-to-head comparison within the same primary research study, PqsR/LasR-IN-3 (Compound 7a) exhibits a substantially reduced hERG channel inhibition risk relative to its direct structural analogs. While maintaining potent dual-system inhibition, PqsR/LasR-IN-3 displays a 77.5-fold higher hERG IC50 (lower liability) than PqsR/LasR-IN-2 and a 16.1-fold higher hERG IC50 than PqsR/LasR-IN-1 [1]. This improved selectivity is a quantifiable differentiator for in vivo applications.
| Evidence Dimension | hERG Channel Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 109.01 µM |
| Comparator Or Baseline | PqsR/LasR-IN-2: 1.408 µM; PqsR/LasR-IN-1: 6.77 µM |
| Quantified Difference | 77.5-fold higher vs. IN-2; 16.1-fold higher vs. IN-1 |
| Conditions | Standard hERG inhibition assay (in vitro electrophysiology or fluorescence-based assay) as reported in the source study. |
Why This Matters
Procurement of this specific analog is justified by a significantly larger pre-clinical therapeutic window regarding cardiac safety, reducing downstream attrition risk in translational anti-virulence studies.
- [1] Hossain, M. A., et al. Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulence. European Journal of Medicinal Chemistry, 2020, 185, 111800. View Source
